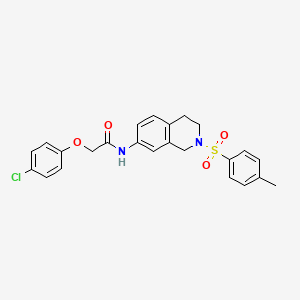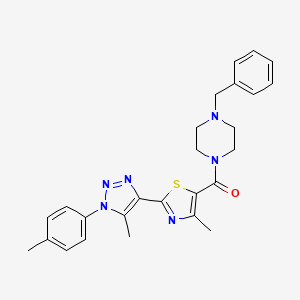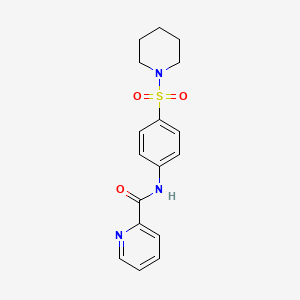
N-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxamide” is a chemical compound that contains a piperidine and pyridine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
科学的研究の応用
Pharmacological Probe Development
Research on derivatives closely related to N-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxamide has provided insights into their potential as pharmacological probes. For instance, studies on pyrazole derivatives as cannabinoid receptor antagonists have led to the development of compounds capable of antagonizing the harmful side effects of cannabinoids and cannabimimetic agents. These efforts highlight the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which include specific substituents on the pyrazole ring (Lan et al., 1999).
Synthesis Methodologies
A scalable and facile synthetic process has been established for compounds structurally similar to this compound, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, highlighting a novel approach in the synthesis of Rho kinase inhibitors (Wei et al., 2016). This process is significant for the treatment of central nervous system disorders and demonstrates the compound's broader applications in medicinal chemistry.
Medicinal Chemistry and Therapeutic Potentials
Investigations into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have explored their anti-angiogenic and DNA cleavage activities. These studies suggest that certain structural modifications can potentiate these compounds as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Furthermore, the development of small molecule inhibitors, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, has been identified to inhibit PCSK9 mRNA translation. This research emphasizes the potential therapeutic applications of these compounds in regulating cholesterol levels (Londregan et al., 2018).
特性
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(16-6-2-3-11-18-16)19-14-7-9-15(10-8-14)24(22,23)20-12-4-1-5-13-20/h2-3,6-11H,1,4-5,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQLHPRHZXTORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
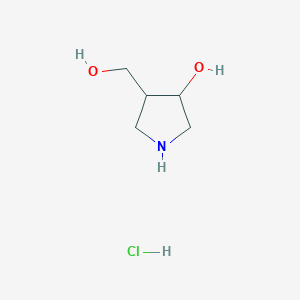
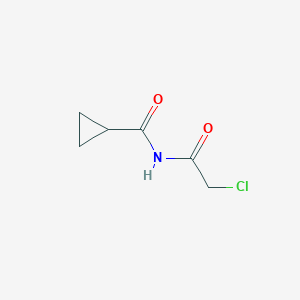

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)
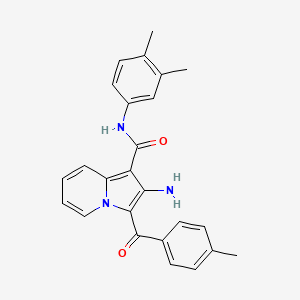
![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)
![N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2896451.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2896452.png)

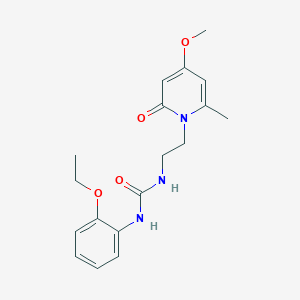
![N-(4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2896460.png)

